Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a fluorophenyl group, and a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the furanone moiety: This can be done through a condensation reaction between a furanone derivative and an amine group on the thiazole ring.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the furanone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
- 4,4-Dimethyl-2-(2,4,4-trimethyl-5-oxotetrahydro-2-furanyl)-1,3-cyclopentanedione
Uniqueness
What sets Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate apart is its combination of a thiazole ring with a fluorophenyl group and a furanone moiety. This unique structure imparts specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H17FN2O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17FN2O5S/c1-18(2)11(8-12(22)26-18)15(23)21-17-20-13(16(24)25-3)14(27-17)9-4-6-10(19)7-5-9/h4-7,11H,8H2,1-3H3,(H,20,21,23) |
InChI Key |
FPVYIQOQMSPBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(=O)OC)C |
Origin of Product |
United States |
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